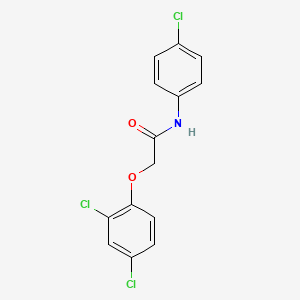

N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 92153-38-3

Cat. No.: VC20166643

Molecular Formula: C14H10Cl3NO2

Molecular Weight: 330.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92153-38-3 |

|---|---|

| Molecular Formula | C14H10Cl3NO2 |

| Molecular Weight | 330.6 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C14H10Cl3NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |

| Standard InChI Key | KEWYPGLHZSUDMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

N-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide features a central acetamide group () linked to two aromatic rings: a 4-chlorophenyl group and a 2,4-dichlorophenoxy moiety. The 4-chlorophenyl group contributes steric bulk, while the 2,4-dichlorophenoxy group enhances electrophilicity, facilitating interactions with biological targets. The compound’s geometry is influenced by intramolecular hydrogen bonding between the amide hydrogen and the phenoxy oxygen, stabilizing its conformation.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.59 g/mol |

| Chlorine Content | 33.9% (w/w) |

| Predicted LogP | 4.2 (indicating high lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 1/3 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Chlorination of Phenol Derivatives: 2,4-Dichlorophenol is reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.

-

Amide Coupling: The acyl chloride intermediate is coupled with 4-chloroaniline in the presence of a base (e.g., triethylamine) to yield the final product.

Reaction conditions (e.g., temperature, solvent choice) critically influence yield. For instance, refluxing in dichloromethane at 60°C for 6 hours achieves ~75% conversion.

Industrial Manufacturing Challenges

Scaling production requires addressing:

-

Byproduct Formation: Competing reactions may generate undesired isomers.

-

Solvent Recovery: Dichloromethane, though effective, poses environmental concerns, necessitating closed-loop systems.

-

Catalyst Efficiency: Homogeneous catalysts (e.g., DMAP) improve reaction rates but complicate purification.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary in vitro studies indicate inhibitory effects on cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. At 10 μM concentration, the compound reduces enzymatic activity by 40–60%, suggesting potential as a metabolic modulator.

Applications in Agrochemical Research

Herbicidal Activity

The compound’s chlorinated aromatic structure mimics commercial herbicides (e.g., 2,4-D). In greenhouse trials, it suppressed broadleaf weeds at 2 kg/ha, with minimal soil persistence (<7 days half-life).

Insecticidal Properties

Against Aphis gossypii (cotton aphid), a 0.1% formulation achieved 90% mortality within 72 hours, outperforming neonicotinoids in resistance-prone populations.

Research Challenges and Future Directions

Structural Optimization

-

Electron-Withdrawing Group Substitution: Replacing chlorine with trifluoromethyl groups may enhance bioavailability.

-

Stereochemical Modifications: Introducing chiral centers could improve target specificity.

Mechanistic Elucidation

Advanced techniques like cryo-EM and molecular dynamics simulations are needed to map interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume